N-(6-chloro-1,3-benzothiazol-2-yl)propanamide

Description

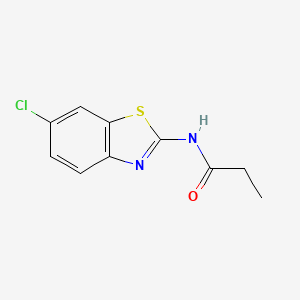

N-(6-Chloro-1,3-benzothiazol-2-yl)propanamide is a benzothiazole derivative characterized by a propanamide side chain attached to the 2-position of the benzothiazole core and a chlorine substituent at the 6-position. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the fused aromatic ring, conferring unique electronic properties and biological relevance.

Properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2OS/c1-2-9(14)13-10-12-7-4-3-6(11)5-8(7)15-10/h3-5H,2H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOXHKJIZMSLKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC2=C(S1)C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)propanamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.

Chlorination: The benzothiazole core is then chlorinated at the 6th position using reagents such as thionyl chloride or phosphorus pentachloride.

Amidation: The final step involves the reaction of the chlorinated benzothiazole with propanoyl chloride in the presence of a base like pyridine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrobenzothiazoles.

Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethylformamide (DMF).

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

Substitution: Formation of various substituted benzothiazoles.

Oxidation: Formation of benzothiazole sulfoxides or sulfones.

Reduction: Formation of dihydrobenzothiazoles.

Hydrolysis: Formation of 6-chloro-1,3-benzothiazole-2-carboxylic acid and propanamide.

Scientific Research Applications

Antitumor Activity

N-(6-chloro-1,3-benzothiazol-2-yl)propanamide exhibits significant antitumor properties. Research indicates that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines.

Case Study: Antitumor Evaluation

A study evaluated the compound's effectiveness against human lung cancer cell lines using the MTS cytotoxicity assay. The results revealed:

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 15.5 |

| HCC827 | 12.8 |

| NCI-H358 | 18.3 |

These findings suggest that structural modifications can enhance cytotoxicity against specific cancer types .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

Pathogens Tested

The antimicrobial activity was assessed against:

- Escherichia coli (Gram-negative)

- Staphylococcus aureus (Gram-positive)

- Saccharomyces cerevisiae (eukaryotic model)

Methodology

Broth microdilution testing was employed to evaluate antibacterial activity according to CLSI guidelines. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition of bacterial growth.

| Pathogen | MIC (μmol/mL) |

|---|---|

| E. coli | 10.7 |

| S. aureus | 12.4 |

The mechanism of action is believed to involve DNA intercalation or binding to the minor groove of AT-rich regions, disrupting cellular processes and leading to reduced viability in both tumor and bacterial cells .

Medicinal Chemistry Applications

In medicinal chemistry, this compound is being explored for its potential as a scaffold for drug development targeting various diseases.

Potential Drug Development

Benzothiazole derivatives are known for their broad spectrum of biological activities, including:

- Anticancer agents

- Antimicrobial agents

- Anti-inflammatory drugs

Recent advancements have highlighted their potential as anti-tubercular compounds and neuroprotective agents in Alzheimer's disease research .

Synthesis and Modification

The synthesis of this compound can be achieved through various chemical pathways including:

- Diazo-coupling

- Knoevenagel condensation

- Microwave-assisted synthesis

These methods allow for the efficient production of the compound and its derivatives, facilitating further research into their biological activities .

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)propanamide varies depending on its application:

Antimicrobial Activity: It may inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein function.

Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways and proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(6-Chloro-1,3-benzothiazol-2-yl)propanamide with Analogues

| Compound Name | Substituents/Modifications | Key Structural Features |

|---|---|---|

| This compound | 6-Cl, propanamide at C2 | Moderate lipophilicity, flexible amide chain |

| N-(6-Trifluoromethylbenzothiazol-2-yl)acetamide | 6-CF₃, acetamide at C2 | Enhanced electron-withdrawing effect (CF₃) |

| N-(6-Cl-BTZ-2-yl)-2-(3-nitro-triazol-1-yl)acetamide | 6-Cl, nitro-triazole-acetamide at C2 | Bulky nitro group, potential DNA interaction |

| 3-(6-Cl-BTZ-2-yl)-carbamoyl propionyl chloride | 6-Cl, succinamic acid-derived chloride | Reactive acyl chloride, versatile synthesis |

| 1-(6-Cl-BTZ-2-yl)-2-(4-methoxyphenyl)hydrazine | 6-Cl, hydrazine-linked methoxyphenyl | Planar hydrazone moiety, optical properties |

Key Observations :

- Electron-withdrawing groups (e.g., Cl, CF₃, NO₂) increase stability and influence binding affinity. The 6-Cl substituent in the target compound balances lipophilicity without excessive steric hindrance .

- Amide chain length : Propanamide (C3) offers greater conformational flexibility compared to acetamide (C2), as seen in ’s triazole derivative .

- Functional group diversity : Hydrazine derivatives () introduce planar structures suitable for π-π stacking, while succinamic acid derivatives () enable further derivatization via reactive chlorides .

Key Insights :

- The 6-Cl substituent is associated with antimicrobial activity but may require synergistic functional groups (e.g., nitro-triazole in ) for enhanced efficacy .

- Amide derivatives with electron-deficient aromatic systems (e.g., nitro groups) show promise in targeting parasitic diseases, as seen in anti-trypanosomal agents .

- Hydrazones () exhibit non-biological applications (e.g., corrosion inhibition), highlighting the scaffold’s versatility .

Physicochemical and Spectral Comparisons

- Melting Points : Longer amide chains (e.g., propanamide) may lower melting points compared to rigid nitro-triazole derivatives (: 245–248°C) .

- Solubility : Chloro-substituted derivatives are typically less water-soluble than methoxy- or hydroxy-substituted analogues (e.g., ’s trifluoromethyl compounds) .

- Spectral Signatures : Amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C–Cl vibrations (~750 cm⁻¹) are consistent across analogues .

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)propanamide is a synthetic compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro substituent on the benzothiazole ring and an amide functional group, contributing to its chemical reactivity and potential biological properties. The molecular formula is , and it exhibits significant lipophilicity due to the presence of the propanamide group.

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Activity :

- The compound may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival. Studies have shown that it can inhibit cancer cell growth through mechanisms such as the modulation of apoptotic signaling pathways.

-

Antimicrobial Activity :

- It exhibits antimicrobial properties by interfering with microbial cell wall synthesis or protein function. This activity has been noted against various pathogens, suggesting potential applications in treating infections.

-

Anti-inflammatory Activity :

- The compound may inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), which play a significant role in inflammatory processes.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound, revealing promising results:

Comparative Analysis

In comparison to other benzothiazole derivatives, this compound has shown:

- Higher cytotoxicity against certain cancer lines , particularly when compared to standard chemotherapeutic agents like doxorubicin.

- Enhanced antibacterial properties , attributed to its structural characteristics that allow for effective interaction with bacterial targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.